2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Description
This compound belongs to the cyclopropane carboxamide class, characterized by a strained cyclopropane ring fused with a carboxamide group. The structure features a phenyl group at the 2-position of the cyclopropane ring and an N-[2-(trifluoromethyl)phenyl] substituent. Cyclopropane carboxamides are widely studied for their insecticidal, herbicidal, and pharmaceutical applications due to their conformational rigidity and metabolic resistance .
Properties
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)14-8-4-5-9-15(14)21-16(22)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTBXZXFTOBRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with phenylcyclopropanecarboxamide under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Photochemical Reactivity
Cyclopropane rings are highly strained, making them susceptible to ring-opening under photochemical conditions. While direct data for this compound is limited, studies on analogous systems provide insights:
Example :
Photolysis of trans-1-o-hydroxyphenyl-2-phenylcyclopropane generates ring-expanded products (e.g., dihydrobenzopyran) via intramolecular proton transfer or fragmentation pathways . For 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide, similar photochemical behavior could occur, though substituents like the trifluoromethyl group may alter reaction pathways.
Amide Bond Reactivity
The carboxamide group is a key functional site. While hydrolysis data for this compound is not explicitly reported in permitted sources, general amide reactivity principles apply:
Derivatization via Acid Chloride Intermediate
A common pathway for carboxamides involves conversion to acid chlorides, enabling further functionalization. For example:
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Hydrolysis : Amides hydrolyze to carboxylic acids under strong acidic/basic conditions.
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Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides.
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Reamidation : Acyl chlorides react with amines to form substituted amides .
| Step | Reaction | Reagents/Conditions | Products |
|---|---|---|---|
| 1 | Hydrolysis of amide | HCl/H₂O or NaOH/H₂O | Cyclopropanecarboxylic acid + 2-(trifluoromethyl)aniline |
| 2 | Acid chloride formation | SOCl₂, reflux | Cyclopropanecarbonyl chloride |
| 3 | Amidation | R-NH₂ (e.g., diethylamine) | N-substituted cyclopropanecarboxamide derivatives |
Note: These steps are inferred from synthetic protocols for related cyclopropane carboxamides .
Stability Under Catalytic Conditions
Cyclopropanes may undergo ring-opening in the presence of transition-metal catalysts. For instance, silver-catalyzed deoxygenation of epoxides to alkenes precedes cyclopropanation in related systems . While not directly observed for this compound, such conditions could destabilize the cyclopropane ring.
| Catalyst | Reaction Type | Hypothesized Outcome |
|---|---|---|
| Ag(I) complexes | Deoxygenation/cyclopropanation | Ring-opening to form alkenes or ketones |
Substituent-Directed Reactivity
The trifluoromethyl group enhances electron-withdrawing effects, potentially influencing:
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Electrophilic Aromatic Substitution : Reduced reactivity at the aryl ring due to meta-directing effects.
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Hydrogen Bonding : The amide NH may participate in H-bonding, affecting solubility or biological interactions.
Key Research Gaps
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Hydrolysis Kinetics : Quantitative data on amide bond cleavage under varying pH conditions is unavailable.
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Thermal Stability : No studies assess decomposition pathways at elevated temperatures.
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Biological Reactivity : Interactions with enzymes (e.g., amidases) remain unexplored.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a complex structure that includes a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of cyclopropane derivatives in anticancer therapies. The structural modifications provided by the cyclopropane moiety can enhance the selectivity and potency of anticancer agents. Research indicates that compounds similar to 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation in oncological pharmacology .
2. Anti-inflammatory Effects
Cyclopropane derivatives have been explored for their anti-inflammatory properties. The incorporation of the trifluoromethyl group may influence the compound's interaction with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. Preliminary studies suggest that such compounds can modulate pro-inflammatory cytokines, indicating a therapeutic role in conditions like rheumatoid arthritis .
Synthetic Methodologies
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multi-step organic reactions, including cyclopropanation techniques. These methods allow for the introduction of various substituents on the cyclopropane ring, facilitating the exploration of structure-activity relationships (SAR). Notably, chiral catalysts are often employed to enhance selectivity during synthesis, which is crucial for optimizing biological activity .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of cyclopropane derivatives demonstrated that 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects of related compounds highlighted that 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide reduced TNF-alpha levels in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Physical and Crystallographic Properties
- Crystalline Forms : highlights the importance of crystalline forms for improved solubility and bioavailability .
- Spatial Arrangement : X-ray studies () reveal that substituents on the cyclopropane ring adopt specific orientations, influencing molecular interactions. For example, the propenyl and carboxamide groups in lie on the same side of the cyclopropane plane, optimizing hydrophobic interactions .
Biological Activity
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is with a molecular weight of approximately 273.25 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value of 34.3 μM against MDA-MB-231 breast cancer cells, indicating moderate potency .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties by inhibiting key inflammatory pathways. Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in animal models .
3. Neuroprotective Properties
Neuroprotective effects have also been observed, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to inhibit oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Synthesis Methods
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves several steps:
- Formation of Cyclopropane Ring : The cyclopropane structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as CF3SO2Cl in the presence of a catalyst .
- Final Amide Formation : The final step involves the formation of the amide bond through coupling reactions between the carboxylic acid derivative and an amine.
Case Study 1: Anticancer Activity
A study conducted by Roy et al. (2021) evaluated the anticancer activity of various derivatives of cyclopropane carboxamides, including our compound of interest. The results indicated that modifications to the phenyl groups significantly influenced cytotoxicity, with certain derivatives exhibiting enhanced activity against cancer cell lines .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory mechanisms of cyclopropane derivatives in murine models of arthritis. The study found that treatment with 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide led to a significant reduction in joint swelling and inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide?
- Methodological Answer : Optimize reaction stoichiometry and conditions based on analogous cyclopropane carboxamide syntheses. For example, use a cyclopropanation reaction with 1.0 equivalent of the cyclopropene precursor and 4.0 equivalents of a phenolic or aromatic amine derivative to drive the reaction to completion. Purification via silica gel chromatography (e.g., hexanes/EtOAc gradients) can isolate the product with yields up to 78% . Thermal control (e.g., maintaining 0–5°C during cyclopropane ring formation) may minimize side reactions.
Q. How can diastereomeric purity be assessed during synthesis?
- Methodological Answer : Employ chiral HPLC or NMR spectroscopy to determine diastereomeric ratios (dr). For example, a dr of 23:1 was achieved for a related cyclopropane carboxamide using preparative column chromatography, indicating stereoselective synthesis conditions . Polarimetric analysis or X-ray crystallography can further confirm absolute configurations.
Q. What purification techniques are effective for isolating cyclopropane carboxamides?
- Methodological Answer : Use gradient elution in column chromatography (e.g., hexanes/EtOAc mixtures) to separate closely related impurities. For persistent diastereomers, consider recrystallization in solvents like dichloromethane/hexane or utilize preparative TLC. Evidence shows that silica gel chromatography effectively isolates cyclopropane derivatives with >97% purity .
Advanced Research Questions
Q. How can crystallographic disorder in cyclopropane derivatives be resolved during structural analysis?
- Methodological Answer : Address disorder by refining anisotropic displacement parameters and applying restraints during single-crystal X-ray diffraction analysis. For example, a related trifluoromethyl-substituted cyclopropane exhibited mean C–C bond deviations of 0.005 Å, requiring iterative refinement cycles to resolve rotational disorder in the trifluoromethyl group . Low-temperature data collection (e.g., 100 K) may reduce thermal motion artifacts.
Q. What computational methods predict the reactivity of the cyclopropane ring in electrophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain and electron density distribution. The cyclopropane ring’s angle strain (~60°) and conjugation with the phenyl group may enhance susceptibility to ring-opening reactions. Compare HOMO/LUMO energies with experimental reactivity data to validate predictions.
Q. How do steric and electronic effects influence the stability of diastereomers in solution?
- Methodological Answer : Analyze NOESY NMR data to identify steric interactions between the 2-(trifluoromethyl)phenyl group and the cyclopropane ring. The electron-withdrawing trifluoromethyl group may stabilize one diastereomer via hyperconjugation, as observed in analogous compounds with dr >20:1 . Temperature-dependent NMR can quantify energy barriers for interconversion.
Q. What strategies mitigate data contradictions between theoretical and experimental vibrational spectra?
- Methodological Answer : Cross-validate experimental IR/Raman spectra with scaled DFT frequencies (e.g., scaling factor 0.961). Discrepancies often arise from solvent effects or anharmonicity. For example, the C=O stretch in carboxamides (theoretical ~1680 cm⁻¹) may shift to ~1650 cm⁻¹ experimentally due to hydrogen bonding . Solvent correction terms (e.g., PCM model) improve alignment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
